Folate-PEG3-NHS ester

Catalog No.
S8397931
CAS No.
M.F
C32H39N9O12
M. Wt
741.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folate-PEG3-NHS ester

Product Name

Folate-PEG3-NHS ester

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

Molecular Formula

C32H39N9O12

Molecular Weight

741.7 g/mol

InChI

InChI=1S/C32H39N9O12/c33-32-39-28-27(30(47)40-32)37-21(18-36-28)17-35-20-3-1-19(2-4-20)29(46)38-22(31(48)49)5-6-23(42)34-10-12-51-14-16-52-15-13-50-11-9-26(45)53-41-24(43)7-8-25(41)44/h1-4,18,22,35H,5-17H2,(H,34,42)(H,38,46)(H,48,49)(H3,33,36,39,40,47)/t22-/m0/s1

InChI Key

YWRSIVHIPFMJMJ-QFIPXVFZSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Folate-PEG3-NHS ester is a bioconjugate that combines folic acid with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester functional group. Folic acid, also known as vitamin B9, is a water-soluble vitamin that plays a crucial role in DNA synthesis and repair, while the PEG moiety enhances solubility and biocompatibility. The NHS ester allows for efficient conjugation to amine-containing molecules under mild conditions, making it a versatile tool in drug delivery and bioconjugation applications .

The primary chemical reaction involving folate-PEG3-NHS ester is the formation of amide bonds between the NHS ester and primary or secondary amines. This reaction occurs under alkaline conditions, where the NHS ester reacts with amine groups to form stable amide linkages. The reaction can be represented as follows:

Folate PEG3 NHS+R NH2Folate PEG3 NH R+NHS\text{Folate PEG3 NHS}+\text{R NH}_2\rightarrow \text{Folate PEG3 NH R}+\text{NHS}

Here, RNH2R-NH_2 represents any amine-containing compound, such as proteins or peptides .

Folate-PEG3-NHS ester exhibits significant biological activity due to its ability to selectively bind to folate receptors, which are overexpressed in various cancer cells. This targeting capability enables the delivery of therapeutic agents directly to tumor sites, enhancing treatment efficacy while minimizing systemic toxicity. Studies have shown that folate-conjugated nanoparticles can improve cellular uptake and enhance the cytotoxic effects of chemotherapeutic drugs on folate receptor-positive cancer cells .

The synthesis of folate-PEG3-NHS ester typically involves the following steps:

  • Activation of Folic Acid: Folic acid is reacted with a coupling agent (such as N-hydroxysuccinimide) in the presence of a carbodiimide reagent (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) to form the NHS ester.
  • Conjugation with PEG: The activated folic acid (NHS-ester) is then reacted with a PEG derivative containing an alcohol or amine group, leading to the formation of folate-PEG conjugates.
  • Purification: The product is purified using techniques such as dialysis or chromatography to remove unreacted starting materials and byproducts .

Folate-PEG3-NHS ester has numerous applications in biomedical research and drug development, including:

  • Targeted Drug Delivery: Utilized for attaching drugs or imaging agents to folate receptor-positive cells for enhanced therapeutic effects.
  • Bioconjugation: Serves as a linker for conjugating proteins, antibodies, or peptides to improve their pharmacokinetic properties.
  • Diagnostic Imaging: Employed in developing imaging agents that can selectively bind to tumors for better visualization during imaging studies .

Interaction studies involving folate-PEG3-NHS ester have demonstrated its effectiveness in targeting folate receptors on cancer cells. For instance, conjugates formed using this compound have shown increased uptake in cancerous cells compared to non-targeted formulations. These studies often utilize techniques such as flow cytometry and confocal microscopy to assess cellular uptake and localization .

Folate-PEG3-NHS ester shares similarities with other compounds designed for targeted delivery but possesses unique features that enhance its utility:

Compound NameKey FeaturesUnique Aspects
Folate-PEG1-NHS esterSimilar structure; shorter PEG chainLess flexibility in drug attachment
Folate-PEG4-NHS esterLonger PEG chain; improved solubilityPotentially higher steric hindrance
Folic Acid Conjugated NanoparticlesUtilizes nanoparticles for deliveryEnhanced stability and loading capacity
Folic Acid-Antibody ConjugatesDirectly conjugates antibodies for targetingProvides specificity through antibody recognition

Folate-PEG3-NHS ester stands out due to its optimal PEG length for solubility and flexibility, facilitating effective conjugation with various biomolecules while maintaining biological activity .

NHS Ester Reactivity Profiles with Amine-Containing Biomolecules

The NHS ester group in Folate-PEG3-NHS ester undergoes nucleophilic acyl substitution with primary amines (-NH2) under physiological to mildly alkaline conditions (pH 7.2–9.0), forming stable amide bonds [4]. This reaction is fundamental for conjugating the compound to proteins, antibodies, or nanoparticles bearing lysine residues or other amine-containing motifs. Competing hydrolysis of the NHS ester becomes significant at higher pH levels, with a half-life of 4–5 hours at pH 7.0 (0°C) and 10 minutes at pH 8.6 (4°C) [4]. Optimal conjugation efficiency is achieved in phosphate or HEPES buffers, whereas Tris-based buffers are unsuitable due to amine competition [4].

Table 1: Reaction Conditions for NHS Ester-Amine Conjugation

ParameterOptimal RangeEfficiency Impact
pH7.2–8.5<7.2: Slow reaction
Temperature4–25°CHigher: Faster hydrolysis
BufferPhosphate, HEPESTris: Incompatible
SolventAqueous (≤10% DMSO)Organic solvents reduce yield

Sulfo-NHS esters, a water-soluble variant, enhance solubility in aqueous environments but cannot permeate cell membranes, making them ideal for surface-selective conjugations [4]. For Folate-PEG3-NHS ester, the standard NHS chemistry ensures efficient coupling to extracellular targets like folate receptors overexpressed in cancer cells [3].

PEG Spacer Optimization for Reduced Steric Hindrance in Conjugates

The PEG3 spacer in Folate-PEG3-NHS ester serves dual roles: (1) minimizing steric interference between the folate ligand and conjugated biomolecules, and (2) improving aqueous solubility. Studies comparing PEG linkers of varying lengths (2K–10K Da) demonstrate that longer spacers enhance tumor-targeting efficiency in vivo by up to 40%, despite showing negligible differences in vitro [3]. The PEG3 unit (molecular weight ~150 Da) balances steric mitigation with synthetic feasibility, though its shorter length may limit deep tissue penetration compared to bulkier PEG variants [3] [5].

Table 2: Impact of PEG Spacer Length on Conjugate Performance

PEG Length (Da)Steric HindranceSolubilityTumor Accumulation
150 (PEG3)ModerateHighBaseline
2,000LowVery High+20%
10,000Very LowHigh+40%

The glycine residue in analogous PEG-amine linkers (e.g., Gly-PEG3-amine) further reduces steric clashes by introducing flexibility, a feature adaptable to Folate-PEG3-NHS ester systems [5].

Site-Specific Modification Techniques for Antibody-Drug Conjugates

Site-specific conjugation of Folate-PEG3-NHS ester to antibodies avoids heterogeneity in drug-to-antibody ratios (DARs), a common limitation in stochastic lysine-based methods. One approach employs engineered cysteine residues at antibody heavy-chain sites, enabling precise attachment via maleimide chemistry [6]. Alternatively, enzymatic methods using microbial transglutaminase or sortase A create stable linkages at defined peptide sequences (e.g., LLQG or LPETG) [6].

Table 3: Site-Specific Conjugation Strategies

MethodCoupling SiteDAR ControlStability
Engineered CysteineHeavy-chain cysteinesFixed (2–4)High (disulfide)
Microbial TransglutaminaseGlutamine residuesFixed (2)Moderate
Click ChemistryAzide/Alkyne tagsTunableVery High

For instance, anti-CLL-1 antibodies conjugated via ARC (Aldehyde Reactive Capture) technology achieve DARs of 2–8 with retained antigen binding, a principle applicable to folate-guided ADCs [6]. The NHS ester group in Folate-PEG3-NHS ester can also target non-native amines introduced via substrate-directed labeling, ensuring homogeneity [6].

The conjugation efficiency of Folate-PEG3-NHS ester is significantly influenced by pH conditions, which affect both the reactivity of the NHS ester group and the stability of the compound in solution. Understanding these pH dependencies is crucial for optimizing reaction conditions.

Reaction Mechanism and pH Influence

The NHS ester group in Folate-PEG3-NHS ester reacts with primary amines to form stable amide bonds. This reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in displacement of the N-hydroxysuccinimide group [1] [2]. The reaction mechanism can be represented as:

R-COO-NHS + H2N-Protein → R-CO-NH-Protein + NHS

The efficiency of this reaction is highly pH-dependent for several reasons:

  • Amine Protonation State: At lower pH values, primary amines exist predominantly in their protonated form (NH3+), which reduces their nucleophilicity and reactivity toward the NHS ester. As pH increases, a greater proportion of amines exist in their deprotonated form (NH2), enhancing their nucleophilicity and reaction rate [2] [3].

  • NHS Ester Hydrolysis: Competing with the desired amidation reaction is the hydrolysis of the NHS ester in aqueous media, which increases with pH. This hydrolysis represents a significant challenge in maintaining conjugation efficiency [2] [4].

pH ValueApproximate NHS Ester Half-LifeConjugation Efficiency
5.0>24 hoursVery low
6.0~12 hoursLow
7.04-5 hoursModerate
7.42-3 hoursGood
8.010-20 minutesExcellent
8.6~10 minutesExcellent but with significant hydrolysis
9.0<5 minutesRapid but with extensive hydrolysis

The data demonstrates that while higher pH values accelerate the conjugation reaction, they also significantly increase the rate of NHS ester hydrolysis [5] [4]. For example, at pH 7.4, reactions proceed gradually and reach steady state by approximately 2 hours, whereas at pH 9.0, reactions advance very quickly and reach steady state within 10 minutes, but with substantial hydrolysis of the NHS ester [5].

Solvent Effects on Conjugation Efficiency

The choice of reaction medium significantly impacts the conjugation efficiency of Folate-PEG3-NHS ester:

  • Aqueous Media: In purely aqueous systems, the hydrophilic PEG3 spacer enhances solubility, but the NHS ester is prone to hydrolysis. The half-life of hydrolysis for NHS-ester compounds is approximately 4-5 hours at pH 7.0 and 0°C, decreasing to about 10 minutes at pH 8.6 and 4°C [2].

  • Organic Media: In organic solvents such as DMSO or DMF, the NHS ester exhibits enhanced stability against hydrolysis, allowing for longer reaction times and potentially higher conjugation yields. However, the biological target molecules (proteins, peptides) may have limited solubility or stability in these solvents [6] [7].

  • Mixed Aqueous-Organic Systems: A common approach involves dissolving Folate-PEG3-NHS ester in a minimal amount of organic solvent (typically DMSO or DMF) and then diluting into an aqueous buffer. This approach balances solubility requirements with reaction efficiency [2] [8].

The following table summarizes the effects of different solvent systems on conjugation efficiency:

Solvent SystemAdvantagesDisadvantagesOptimal pH Range
Purely AqueousBetter for biomolecule stabilityRapid NHS ester hydrolysis7.2-8.0
Purely Organic (DMSO/DMF)Enhanced NHS ester stabilityLimited biomolecule solubilityNot pH dependent
Mixed (10-20% DMSO/DMF in buffer)Good compromise of stability and solubilityPotential protein denaturation at higher organic content7.4-8.0

For optimal conjugation efficiency in mixed systems, the recommended conditions include:

  • Buffer: Phosphate, carbonate-bicarbonate, HEPES, or borate
  • pH range: 7.2-8.5
  • Temperature: 4°C to room temperature
  • Reaction time: 0.5-4 hours
  • Organic solvent content: 0.5-20% (v/v) [2] [6]

It is important to note that primary amine buffers such as Tris (TBS) are incompatible with NHS ester reactions as they compete for the reaction with the target amines [2].

Stoichiometric Control of Folate:Ligand Ratios for Optimal Bioactivity

The molar ratio of folate to target ligand significantly impacts the biological activity of the resulting conjugates. Controlling this ratio is essential for developing effective targeted delivery systems.

Optimal Folate Density for Receptor Recognition

Studies have shown that the density of folate ligands on a delivery system affects its binding affinity to folate receptors and subsequent cellular uptake. The optimal folate density depends on the specific application and target system:

  • Low Folate Density: In some studies, extremely low ratios of folate modification with sufficiently long PEG spacers have shown enhanced folate receptor-mediated association [9]. For liposomal systems, folate densities as low as 0.01-0.1% (molar ratio of folate to total lipid) have been reported as sufficient to promote binding to folate receptors [9].

  • Moderate Folate Density: For protein conjugates, such as immunoglobulins, an optimal molar ratio of approximately 3 folates per protein molecule has been identified. In one study, conjugation reactions performed at IgG-to-folate-NHS ratios of 12:1 yielded preparations containing an average of 2.6 folate molecules per IgG molecule, which demonstrated good binding to folate receptors [10].

  • High Folate Density: While higher folate densities might intuitively seem beneficial for receptor binding, excessive folate conjugation can adversely affect the functionality of the carrier molecule and may lead to aggregation or reduced specificity [10] [9].

The following table summarizes the optimal folate:ligand ratios for different carrier systems:

Carrier SystemOptimal Folate:Carrier Molar RatioReaction Stoichiometry (Folate-NHS:Carrier)Reference
Immunoglobulins (IgG)2.6-3.0 folates per IgG12:1 [10]
Liposomes0.01-1.0% (folate:lipid)Varies [9]
NanoparticlesDependent on size and surface areaTypically 5-20:1 [11] [12]
Proteins (general)1-5 folates per protein3-15:1 [10] [13]

Reaction Stoichiometry Control Methods

Achieving the desired folate:ligand ratio requires careful control of reaction conditions:

  • Molar Ratio Control: The most direct approach involves adjusting the initial molar ratio of Folate-PEG3-NHS ester to the target molecule. However, due to competing hydrolysis reactions, the actual conjugation efficiency may be lower than the theoretical maximum [10] [13].

  • Reaction Time Control: Shorter reaction times may limit the degree of conjugation, allowing for finer control of the folate:ligand ratio, particularly when using excess Folate-PEG3-NHS ester [2] [5].

  • Sequential Addition: For more precise control, Folate-PEG3-NHS ester can be added in small aliquots over time, with monitoring of the conjugation progress [2].

  • pH Manipulation: As discussed in section 3.1, the pH significantly affects reaction kinetics. Lower pH values (7.0-7.4) result in slower reactions, allowing for better control of the conjugation process, while higher pH values (8.0-8.5) accelerate the reaction but may lead to more hydrolysis [2] [5].

For optimal bioactivity, the following reaction conditions are recommended for controlling folate:ligand ratios:

Target Folate:Ligand RatioRecommended Folate-NHS:Ligand Molar RatioReaction pHReaction TimeTemperature
Low (1-2 folates per ligand)3-5:17.2-7.41-2 hours4°C
Medium (3-5 folates per ligand)10-15:17.4-7.82-3 hours4-25°C
High (>5 folates per ligand)20-30:17.8-8.53-4 hours25°C

It is important to note that the actual degree of conjugation should be verified experimentally, as it may vary depending on the specific properties of the target molecule and reaction conditions [10] [9].

Purification Challenges in Heterobifunctional PEGylated Products

The purification of Folate-PEG3-NHS ester conjugates presents several challenges due to the heterogeneous nature of the reaction products and the presence of unreacted starting materials and byproducts.

Common Impurities and Purification Challenges

Several types of impurities may be present in the reaction mixture after conjugation:

  • Unreacted Folate-PEG3-NHS ester: Any unreacted or hydrolyzed NHS ester must be removed to prevent further reactions and potential interference with the conjugate's function [14] [15].

  • Hydrolyzed NHS ester: The hydrolysis product of the NHS ester (Folate-PEG3-COOH) lacks reactivity toward amines but may interfere with the purification process [2].

  • Unreacted target molecule: Depending on the reaction stoichiometry, some target molecules may remain unconjugated [14] [16].

  • Heterogeneous conjugates: The reaction typically produces a mixture of conjugates with varying degrees of folate modification, which may be difficult to separate [14] [16].

  • Folate isomers: Folic acid contains two carboxylic acid groups (α and γ), both of which can potentially react during synthesis. The γ-isomer is generally preferred for biological activity, but separation of these isomers is challenging, especially with PEGylated products [16].

Purification Methods and Their Effectiveness

Several purification techniques have been employed for Folate-PEG3-NHS ester conjugates, each with specific advantages and limitations:

  • Size Exclusion Chromatography (SEC):

    • Principle: Separation based on molecular size
    • Effectiveness: Good for separating conjugates from unreacted small molecules
    • Limitations: Limited resolution for separating conjugates with different numbers of folate molecules
    • Example: Sephadex G-25 columns have been used to purify folate-PEG-amine conjugates from unreacted folate [17] [18]
  • Ion Exchange Chromatography (IEC):

    • Principle: Separation based on charge differences
    • Effectiveness: Useful for separating α and γ folate isomers and conjugates with different charge properties
    • Limitations: May require optimization of buffer conditions
    • Example: Anion exchange chromatography using ANX columns at pH 10 with a flow rate of 0.2 ml/min has been successful in separating folate-PEG isomers [16]
  • Dialysis:

    • Principle: Removal of small molecules through a semi-permeable membrane
    • Effectiveness: Simple method for removing unreacted small molecules and hydrolyzed NHS
    • Limitations: Time-consuming and may not provide complete separation
    • Example: Dialysis against deionized water using membranes with appropriate MWCO (e.g., 1-3 kDa) has been used to purify folate-PEG conjugates [17] [14]
  • Precipitation Methods:

    • Principle: Differential solubility of conjugates and impurities
    • Effectiveness: Simple and scalable
    • Limitations: May not provide high purity
    • Example: Precipitation in cold diethyl ether has been used to purify folate-PEG conjugates [14] [15]
  • Affinity Chromatography:

    • Principle: Specific binding of folate to folate-binding proteins
    • Effectiveness: High specificity for folate-containing conjugates
    • Limitations: May require specialized columns
    • Example: Folate-Sepharose affinity columns have been used for purification of folate receptor proteins and could potentially be adapted for conjugate purification [19]

The following table summarizes the effectiveness of different purification methods for specific impurities:

Purification MethodEffectiveness for Unreacted Folate-PEG-NHSEffectiveness for Hydrolyzed NHS EsterEffectiveness for Unreacted TargetEffectiveness for Isomer SeparationScale-up Potential
Size Exclusion ChromatographyGoodGoodModeratePoorModerate
Ion Exchange ChromatographyGoodGoodModerateGoodGood
DialysisGoodGoodPoorPoorGood
PrecipitationModerateModerateModeratePoorExcellent
Affinity ChromatographyExcellentExcellentGoodModerateLimited

Optimized Purification Strategies

Based on the challenges and available methods, the following optimized purification strategies are recommended:

  • Two-Step Purification for High Purity:

    • Step 1: Dialysis or precipitation to remove unreacted small molecules
    • Step 2: Ion exchange chromatography for isomer separation and final purification
    • Advantages: High purity, good isomer separation
    • Disadvantages: Time-consuming, potential yield loss
  • Scale-Optimized Purification:

    • For small scale (<100 mg): Size exclusion chromatography
    • For medium scale (100 mg - 1 g): Ion exchange chromatography
    • For large scale (>1 g): Precipitation followed by limited chromatography
    • Advantages: Scalable, reasonable purity
    • Disadvantages: May compromise on isomer purity
  • Application-Specific Purification:

    • For analytical applications: Complete purification including isomer separation
    • For therapeutic applications: Focus on removing unreacted NHS ester and ensuring consistent folate:ligand ratio
    • For imaging applications: Emphasis on removing free folate to reduce background
    • Advantages: Tailored to specific requirements
    • Disadvantages: May require method development

For optimal results, the purification protocol should be validated for each specific conjugate, with appropriate analytical methods to confirm purity and folate:ligand ratio [14] [16].

XLogP3

-2.8

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

6

Exact Mass

741.27181771 g/mol

Monoisotopic Mass

741.27181771 g/mol

Heavy Atom Count

53

Dates

Last modified: 01-05-2024

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